6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
This compound is a pyridazinone derivative featuring a cyclopropyl substituent at the 6-position and a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl-piperidinylmethyl group at the 2-position. Its structure combines a bicyclic benzodioxine sulfonyl moiety with a piperidine spacer, likely designed to modulate pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity . Pyridazinones are known for their pharmacological relevance, particularly in cardiovascular and neurological disorders, though the specific therapeutic target of this compound remains unspecified in the available literature.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21-6-4-18(16-1-2-16)22-24(21)14-15-7-9-23(10-8-15)30(26,27)17-3-5-19-20(13-17)29-12-11-28-19/h3-6,13,15-16H,1-2,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPSASKCLGSQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under basic conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring is often constructed via reductive amination of a suitable ketone with an amine, followed by sulfonylation.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques to link the various moieties together.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group or the pyridazinone ring using agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzodioxine ring, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl or piperidine rings.
Reduction: Reduced forms of the sulfonyl group or pyridazinone ring.
Substitution: Substituted derivatives at the benzodioxine or sulfonyl positions.
Scientific Research Applications
6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine moiety may interact with certain protein targets, while the piperidine ring could modulate neurotransmitter activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Below is a comparative analysis based on structural motifs and available
Functional Insights
Substituent Effects: The benzodioxine sulfonyl group in the target compound may improve aqueous solubility compared to non-sulfonylated analogues (e.g., Imp. B(BP) in ). Sulfonyl groups are polar and often enhance bioavailability. B(BP) ).
Piperidine Linkers :
- Piperidine spacers in all three compounds likely enhance conformational flexibility, aiding in target binding. However, the benzodioxine sulfonyl-piperidine system in the target compound may confer unique electronic effects due to the electron-withdrawing sulfonyl group .
In contrast, the phenylpiperazine-containing Imp. B(BP) is structurally aligned with dopamine receptor modulators, indicating divergent therapeutic applications compared to the target compound .
Research Findings and Limitations
- Gaps in Data: No direct pharmacological or ADME (Absorption, Distribution, Metabolism, Excretion) data for the target compound were identified in the provided evidence. Comparisons rely on structural extrapolation and known properties of analogous substituents.
- Synthetic Challenges : The benzodioxine sulfonyl group may introduce synthetic complexity, as sulfonylation reactions often require stringent conditions .
Biological Activity
The compound 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 6-cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Molecular Formula : C19H21N3O5S
- Molecular Weight : 393.45 g/mol
The biological activity of this compound is believed to involve various mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity by blocking substrate access.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
- DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the benzodioxane moiety have shown effectiveness in inhibiting cancer cell growth through various pathways, including the p38α MAPK pathway, which is crucial in cancer progression and inflammation .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory activities associated with benzodioxane derivatives. For example, a study demonstrated that specific regioisomers of benzodioxane compounds displayed varying degrees of anti-inflammatory effects based on their substituent positions . This suggests that the compound's structure may be optimized for enhanced anti-inflammatory activity.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the benzodioxane and piperidine moieties can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Acetic acid substitution at position 6 | Enhanced anti-inflammatory activity |
| Variations in cyclopropyl group | Altered receptor affinity and enzyme inhibition |
Case Studies
- Inhibition of Cancer Cell Lines : A study involving the compound showed a marked reduction in cell viability in ovarian carcinoma xenograft models, suggesting its potential as an anticancer agent .
- Anti-inflammatory Mechanisms : Another research highlighted how specific structural configurations led to notable reductions in inflammatory markers in vitro and in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
